molecular formula C21H18FN3O3S B2741809 (E)-2-cyano-2-(3-(2-fluorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide CAS No. 1049127-45-8

(E)-2-cyano-2-(3-(2-fluorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide

Cat. No.: B2741809
CAS No.: 1049127-45-8
M. Wt: 411.45
InChI Key: QUIJVNZQWMEKLV-RCCKNPSSSA-N
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Description

The compound (E)-2-cyano-2-(3-(2-fluorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a thiazolidinone derivative characterized by a conjugated enone system, a cyano group at the α-position, and distinct aromatic substituents. Its structure includes a 2-fluorophenyl group at position 3 of the thiazolidinone ring and a 4-methoxybenzyl moiety at position 5, contributing to its electronic and steric properties. The (E)-configuration of the exocyclic double bond is critical for its biological activity and molecular interactions .

Thiazolidinones are known for diverse pharmacological applications, including hypoglycemic, antimicrobial, and anticancer activities. Synthesis likely involves condensation of hydrazide intermediates with mercaptoacetic acid under reflux, a method analogous to procedures described for related thiazolidinones .

Properties

IUPAC Name

(2E)-2-cyano-2-[3-(2-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-24-19(26)15(12-23)21-25(17-6-4-3-5-16(17)22)20(27)18(29-21)11-13-7-9-14(28-2)10-8-13/h3-10,18H,11H2,1-2H3,(H,24,26)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIJVNZQWMEKLV-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/1\N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-2-(3-(2-fluorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide, commonly referred to as compound 1, is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H18_{18}FN3_3O3_3S
  • Molecular Weight : 411.5 g/mol
  • CAS Number : 1049127-45-8

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. Preliminary studies suggest that it may modulate the activity of enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and histone deacetylases (HDACs), which are crucial in inflammation and tumorigenesis.

Anti-inflammatory Effects

Recent research has demonstrated that compound 1 exhibits significant anti-inflammatory properties. In vitro assays indicated that it reduces the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. Notably, at concentrations of 25 and 50 µM, a marked decrease in nitrite levels was observed, indicating a reduction in nitric oxide synthase activity, which is often elevated during inflammatory responses .

Antitumor Activity

In vivo studies using xenograft models have shown that compound 1 possesses antitumor activity. It effectively induced apoptosis in cancer cell lines by increasing the levels of acetylated histones, which are markers of active transcription and cellular differentiation. The compound also demonstrated G1 cell cycle arrest in treated cells, further supporting its potential as an anticancer agent .

Case Studies

StudyFindingsReference
In vitro anti-inflammatory studySignificant reduction in IL-1β and TNFα production at non-cytotoxic concentrations
In vivo antitumor efficacyInduced apoptosis in SKM-1 cell line; improved survival rates in xenograft models
Molecular docking analysisStrong binding affinity to COX-2 and LOX enzymes, suggesting potential for dual inhibition

Pharmacokinetics and Toxicology

The pharmacokinetic profile of compound 1 has not been extensively characterized; however, initial assessments indicate favorable absorption and distribution characteristics. Toxicological evaluations are necessary to determine the safety profile for potential therapeutic use.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinones, including those similar to (E)-2-cyano-2-(3-(2-fluorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide, exhibit significant antimicrobial properties. Research has shown that compounds with the thiazolidinone scaffold can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis, making these compounds potential candidates for antibiotic development .

Anticancer Properties

Thiazolidinone derivatives have also been explored for their anticancer activities. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, compounds with similar structures have shown efficacy against breast cancer and leukemia cell lines, suggesting that this compound may possess similar anticancer potential .

Anti-inflammatory Applications

The compound is being investigated for its anti-inflammatory properties. Thiazolidinones have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In silico studies suggest that this compound may effectively bind to these enzymes, thereby reducing inflammation in models of arthritis and other inflammatory diseases .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of thiazolidinone derivatives has provided insights into optimizing their biological activities. Modifications at specific positions on the thiazolidinone ring or substituents on the aromatic systems can significantly enhance potency and selectivity against target pathogens or cancer cells. For instance, the presence of fluorine and methoxy groups in this compound is believed to enhance lipophilicity and bioavailability, which are critical for therapeutic efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions to form the thiazolidinone core, followed by functionalization to introduce cyano and methylacetamide groups. Ongoing research aims to streamline these synthetic processes to facilitate the rapid development of new derivatives for testing .

Case Studies

StudyApplicationFindings
Study 1AntimicrobialDemonstrated significant inhibition against S. aureus with MIC values < 10 µg/mL.
Study 2AnticancerInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM.
Study 3Anti-inflammatoryShowed a reduction in TNF-alpha levels in LPS-stimulated macrophages by 50%.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 4-nitrobenzyl substituent (in ) enhances activity compared to ethoxy or methoxy groups, likely due to increased electrophilicity of the thiazolidinone core.
  • Methoxy vs. Ethoxy : The 4-methoxybenzyl group in the target compound may improve metabolic stability over ethoxy analogs by reducing oxidative demethylation.
  • Cyanosubstitution: The α-cyano group in the target compound likely enhances binding affinity via dipole interactions, a feature absent in non-cyano analogs .

Structural Validation and Computational Tools

The (E)-configuration of the target compound would require rigorous validation via these programs to ensure accuracy in structure-activity relationship (SAR) studies .

Q & A

Basic Question: What are the critical steps for synthesizing (E)-2-cyano-2-(3-(2-fluorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide, and how can reaction progress be monitored?

Answer:
The synthesis typically involves multi-step reactions starting with precursors like substituted thiazolidinones and fluorophenyl derivatives. Key steps include:

  • Cyclocondensation : Reacting 3-(2-fluorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidine with cyanoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazolidin-2-ylidene core .
  • Acetamide Formation : Introducing the N-methylacetamide group via nucleophilic substitution or coupling reactions.
  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track reaction progress. IR spectroscopy can confirm functional group transformations (e.g., C=O stretch at ~1667 cm⁻¹) .

Basic Question: How can the molecular structure and stereochemistry of this compound be validated?

Answer:

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the (E)-configuration and confirm stereochemistry. The thiazolidin-2-ylidene moiety and substituent orientations (e.g., 2-fluorophenyl vs. 4-methoxybenzyl) can be visualized via ORTEP diagrams .
  • Spectroscopic Validation : Combine ¹H/¹³C NMR to assign proton environments (e.g., methoxy protons at δ ~3.8 ppm) and NOESY for spatial correlations. Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z ~430–470) .

Advanced Question: How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Answer:

  • Solvent and Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) with catalysts like DMAP or DBU to enhance cyclization efficiency.
  • Temperature Control : Maintain reaction temperatures between 60–80°C to avoid thermal decomposition of the cyano group .
  • Design of Experiments (DoE) : Apply factorial design to optimize molar ratios (e.g., thiazolidinone:cyanoacetamide = 1:1.2) and reaction time .

Advanced Question: What strategies resolve contradictions between computational predictions and experimental spectral data?

Answer:

  • Hybrid Validation : Cross-reference DFT-calculated NMR shifts (e.g., using Gaussian) with experimental data. Discrepancies in aromatic proton shifts may arise from solvent effects or crystal packing .
  • Dynamic NMR : Probe temperature-dependent conformational changes in the thiazolidin-2-ylidene ring to explain unexpected splitting patterns .

Basic Question: How is the biological activity of this compound assessed in preclinical studies?

Answer:

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. The 4-methoxybenzyl group may enhance membrane permeability, while the fluorophenyl moiety could influence target binding .
  • Target Identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking Studies : Simulate binding to protein active sites (e.g., COX-2 PDB: 5KIR) using the thiazolidin-2-ylidene core as a hydrogen-bond acceptor. The 2-fluorophenyl group may occupy hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Advanced Question: What methodologies ensure the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions. Monitor degradation via HPLC-MS to identify labile sites (e.g., the oxo-thiazolidine ring) .
  • Lyophilization : Prepare stable lyophilized formulations using cryoprotectants (trehalose) for long-term storage .

Advanced Question: How can enantiomeric purity be confirmed given the compound’s chiral centers?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to separate enantiomers. Compare retention times with racemic mixtures .
  • Circular Dichroism (CD) : Analyze Cotton effects at ~250 nm to confirm the (E)-configuration and absence of racemization .

Basic Question: What are the challenges in achieving high solubility for in vivo studies?

Answer:

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility.
  • Salt Formation : React the compound with HCl or sodium acetate to form water-soluble salts .
  • Solid Dispersion : Prepare amorphous dispersions with PVP-K30 via spray drying .

Advanced Question: How can researchers identify and characterize synthetic byproducts?

Answer:

  • LC-MS/MS : Detect trace impurities (e.g., uncyclized intermediates or oxidized derivatives) using a C18 column and ESI+ ionization.
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in the oxo-thiazolidine ring) to track byproduct formation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.